Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide
Description
Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide (CAS: 170806-10-7; molecular formula: C₁₀H₈Cl₂N₂O₂S) is a functionalized quinoxaline 1,4-dioxide derivative characterized by:
- 6,7-Dichloro substitution: Electron-withdrawing chlorine atoms at positions 6 and 7, which enhance redox reactivity and cytotoxicity .
- 2-Methyl group: A hydrophobic substituent at position 2, influencing steric and pharmacokinetic properties.
Quinoxaline 1,4-dioxides are renowned for their broad-spectrum bioactivities, including antimicrobial, anticancer, and radiosensitizing effects . This compound’s structural features position it as a candidate for antimycobacterial, antiparasitic, or cytotoxic applications, though specific data on its activity are inferred from analogs.
Properties
CAS No. |
170806-10-7 |
|---|---|
Molecular Formula |
C10H8Cl2N2O2S |
Molecular Weight |
291.15 g/mol |
IUPAC Name |
6,7-dichloro-3-methyl-2-methylsulfanyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-5-10(17-2)14(16)9-4-7(12)6(11)3-8(9)13(5)15/h3-4H,1-2H3 |
InChI Key |
DQTFWWOZEVXLON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=CC(=C(C=C2N1[O-])Cl)Cl)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide typically involves the reaction of 6,7-dichloroquinoxaline with methylthiol in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C. The reaction proceeds through nucleophilic substitution, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Quinoxaline derivatives have been widely studied for their medicinal properties. The compound has shown promise in several therapeutic areas:
-
Antimicrobial Activity:
- Studies indicate that quinoxaline derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, a review highlighted that 2,3-disubstituted quinoxalines demonstrated potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- A specific study synthesized new derivatives that were evaluated for their in vitro antimicrobial activity, confirming the effectiveness of quinoxaline-based compounds against Mycobacterium tuberculosis .
- Antitubercular and Antifungal Properties:
- Antimalarial Activity:
Neuropharmacological Applications
The neuropharmacological potential of quinoxaline derivatives is another area of active research:
- CNS Activity:
- Compounds derived from quinoxaline have been tested for their effects on the central nervous system (CNS). A study reported that certain derivatives exhibited analgesic and sedative effects in animal models .
- Specifically, N,N-Dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide was noted for its CNS depressant activity at low doses .
Table 1: Summary of Biological Activities of Quinoxaline Derivatives
Case Studies
- Synthesis and Evaluation of Antimicrobial Quinoxalines:
- Neuropharmacological Assessment:
Mechanism of Action
The mechanism of action of Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with signal transduction pathways, resulting in its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among quinoxaline 1,4-dioxides dictate their biological activity and mechanism:
Substituent Trends :
- Electron-withdrawing groups (Cl, CN) at positions 6/7 and 2 promote enzymatic reduction to cytotoxic radicals .
- Hydrophobic groups (methyl, phenylthio) at positions 2/3 improve membrane permeability and target engagement .
- Sulfur-containing groups (methylthio) may reduce mutagenicity compared to nitro groups while retaining redox activity .
Mechanistic Divergences
- Redox Cycling : Chlorine substituents facilitate enzymatic reduction to oxygen-sensitive radicals, causing DNA strand breaks .
- Hypoxic Selectivity : Dichloro derivatives (e.g., DCQ) exhibit heightened cytotoxicity under hypoxia, exploiting tumor microenvironments .
- Target Specificity : Carbonitrile or carboxylate groups at position 2 correlate with antiproliferative vs. antibacterial effects, respectively .
Pharmacokinetic Considerations
- Solubility : Methylthio and methyl groups may enhance solubility compared to purely aromatic analogs (e.g., DCQ) .
Biological Activity
Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide (CAS Number: 1374509-63-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 291.16 g/mol. The compound features a quinoxaline core with chlorine and methylthio substituents that enhance its reactivity and biological properties .
Biological Activities
Research indicates that quinoxaline derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Quinoxaline derivatives have shown significant antibacterial and antifungal properties. The compound's structure allows for interaction with microbial targets, leading to growth inhibition .
- Antitumoral Effects : Studies have demonstrated that quinoxaline derivatives possess antitumor activity. For example, some derivatives have been tested against various cancer cell lines and exhibited cytotoxic effects .
- Antitrypanosomal Activity : Quinoxaline compounds have been investigated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Certain derivatives showed promising results in inhibiting the growth of this parasite .
- Anti-inflammatory Properties : The compound has also been noted for its anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) reveals that modifications to the quinoxaline core significantly influence its biological activity:
| Substituent Position | Type of Substituent | Biological Activity Impact |
|---|---|---|
| 6 | Chlorine | Enhances antimicrobial activity |
| 7 | Chlorine | Increases antitumoral efficacy |
| 3 | Methylthio | Improves overall bioactivity |
The combination of electron-withdrawing (chlorine) and electron-donating (methylthio) groups creates a versatile platform for further chemical modifications and applications in medicinal chemistry .
Synthesis Methods
Several synthetic routes exist for the preparation of this compound:
- Cyclization Reactions : Typically involves the condensation of appropriate precursors containing nitrogen atoms.
- Oxidation Reactions : Oxidation of the nitrogen atoms in simpler quinoxaline derivatives can yield the desired product.
- Substitution Reactions : Introducing chlorine and methylthio groups through electrophilic aromatic substitution techniques enhances the bioactivity profile .
Case Studies
- Antibacterial Activity : A study conducted by Carta et al. (2005) evaluated various quinoxaline derivatives against Staphylococcus aureus and reported minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 g/mL for specific derivatives .
- Antitumoral Efficacy : Research by Covens et al. (2006) highlighted the potential of quinoxaline derivatives in clinical trials as antitumor agents, particularly focusing on their mechanism of action against cancer cell proliferation .
- Anti-Trypanosomal Study : A recent investigation demonstrated that certain quinoxaline derivatives inhibited Trypanosoma cruzi growth by more than 90%, showcasing their potential as therapeutic agents for Chagas disease .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 6,7-dichloro-2-methyl-3-(methylthio)quinoxaline 1,4-dioxide?
- Methodological Answer : The Beirut reaction is a key approach, involving condensation of substituted benzofuroxans with trifluoromethyl-1,3-dicarbonyl compounds. Regioselectivity is influenced by electron-withdrawing substituents (e.g., halogens) and reaction conditions (e.g., chloroform with triethylamine). Purification via column chromatography and structural confirmation via -NMR can resolve tautomeric isomers common in quinoxaline synthesis .
Q. Which analytical techniques are critical for characterizing quinoxaline 1,4-dioxide derivatives?
- Methodological Answer :
- HPLC : Determines purity (>95% area% recommended) .
- NMR Spectroscopy : Confirms substituent positions, e.g., methylthio at C3 and dichloro at C6/C7 .
- X-ray Crystallography : Resolves absolute configuration, as seen in studies of thiophene-substituted analogues .
Q. How should researchers screen for initial biological activity of this compound?
- Methodological Answer : Use hypoxia-selective cytotoxicity assays (e.g., HL-60 tumor cells under low oxygen) due to the compound’s ROS-generating properties. Parallel testing against CA isoforms (CA I, II, IX, XII) via fluorometric inhibition assays can identify selectivity patterns .
Advanced Research Questions
Q. How can structural modifications at position 3 modulate mutagenicity while retaining bioactivity?
- Methodological Answer :
- Mutagenicity Assessment : Conduct Ames tests (Salmonella TA98/TA100 strains) to evaluate N-oxide-driven DNA damage. Methylthio groups may reduce mutagenicity compared to phenyl substituents due to altered redox cycling .
- SAR Insights : Replace phenyl with methylthio to balance hydrophobicity and minimize ROS overproduction. Molecular docking can predict interactions with detoxifying enzymes (e.g., glutathione transferases) .
Q. What experimental approaches resolve contradictions in reported CA isoform inhibition data?
- Methodological Answer :
- Docking Simulations : Use MOE or AutoDock to model interactions with CA IX (PDB 5SZ5). For example, sulfonamide at C6 vs. C7 alters Zn coordination energy (ΔGbind differences of ~2.3 kcal/mol) .
- Table 1 : Substituent Effects on CA Inhibition (Summarized from ):
| Position | Substituent | CA IX Inhibition (Ki, nM) | CA I/II Inhibition |
|---|---|---|---|
| C3 | Phenyl | 42.2 (Active) | Moderate |
| C3 | Methylthio | 85.7 (Reduced) | High |
| C3 | Furyl/Thienyl | Inactive | High |
Q. How can metabolic stability and lipid metabolism effects be evaluated for this compound?
- Methodological Answer :
- Metabolite Profiling : Use HepG2 cells or microsomal assays with LC-MS to identify metabolites (e.g., S-demethylation or N-oxide reduction) .
- Functional Enrichment : RNA-seq of treated hepatocytes reveals pathways like steroid synthesis, linking to unintended lipid modulation .
Key Considerations for Experimental Design
- Hypoxia Selectivity : Prioritize 3D tumor spheroid models over monolayer cultures to mimic in vivo hypoxic niches .
- Toxicity Mitigation : Combine genotoxicity assays (micronucleus test) with antioxidant co-treatment (e.g., NAC) to dissect ROS-dependent vs. structural toxicity .
- Regioselectivity Challenges : Optimize Beirut reaction conditions (e.g., solvent polarity, base strength) to control isomer ratios in halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
